

Application Notes and Protocols for ERD-3111 in MCF-7 Xenograft Models

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Compound of Interest

Compound Name: ERD-3111

Cat. No.: B12386981

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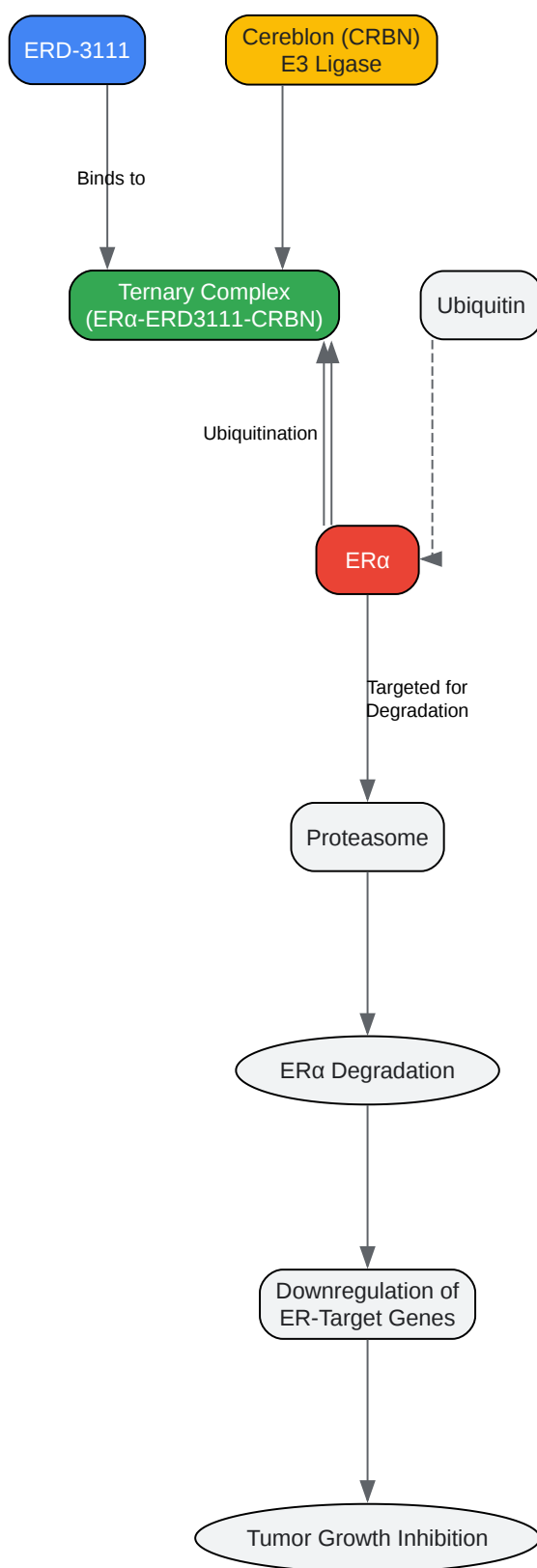
For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ER α).^{[1][2][3][4][5]} In ER-positive (ER+) breast cancer, such as models using the MCF-7 cell line, ER α is a key driver of tumor growth and proliferation. **ERD-3111** functions by hijacking the ubiquitin-proteasome system to induce the degradation of ER α , thereby offering a promising therapeutic strategy for ER+ breast cancers. These application notes provide detailed protocols and data for the use of **ERD-3111** in preclinical MCF-7 xenograft models.

Mechanism of Action

ERD-3111 is a heterobifunctional molecule that simultaneously binds to ER α and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of ER α , marking it for degradation by the proteasome. The degradation of ER α leads to the downregulation of estrogen-responsive genes, ultimately inhibiting tumor growth.



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Mechanism of **ERD-3111** action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **ERD-3111** in MCF-7 xenograft models. Oral administration of **ERD-3111** has been shown to cause significant tumor regression.

Table 1: Antitumor Efficacy of **ERD-3111** in MCF-7 Xenograft Model

Treatment Group	Dose (mg/kg, oral)	Dosing Schedule	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (TGI) (%)
Vehicle	-	Daily	+ 250	0
ERD-3111	10	Daily	- 50 (regression)	>100
ERD-3111	30	Daily	- 80 (regression)	>100

Data are representative and compiled from preclinical studies.

Table 2: ER α Protein Degradation in MCF-7 Tumors

Treatment Group	Dose (mg/kg, oral)	Duration	ER α Protein Level (% of Control)
Vehicle	-	24 hours	100
ERD-3111	30	24 hours	< 10

Protein levels were determined by Western blot analysis of tumor lysates.

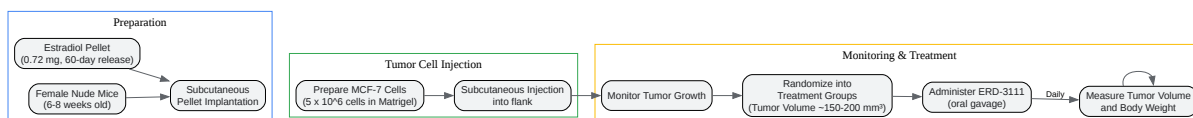
Experimental Protocols

MCF-7 Cell Culture

- Cell Line: MCF-7 (ATCC HTB-22).
- Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture: Passage cells at 70-80% confluency.

MCF-7 Xenograft Model Establishment



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Workflow for MCF-7 xenograft studies.

- Animals: Use female athymic nude mice (nu/nu), 6-8 weeks old.
- Estrogen Supplementation: One week prior to cell injection, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal flank. This is crucial for the growth of estrogen-dependent MCF-7 tumors.
- Cell Preparation: On the day of injection, harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
- Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
- Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

ERD-3111 Administration

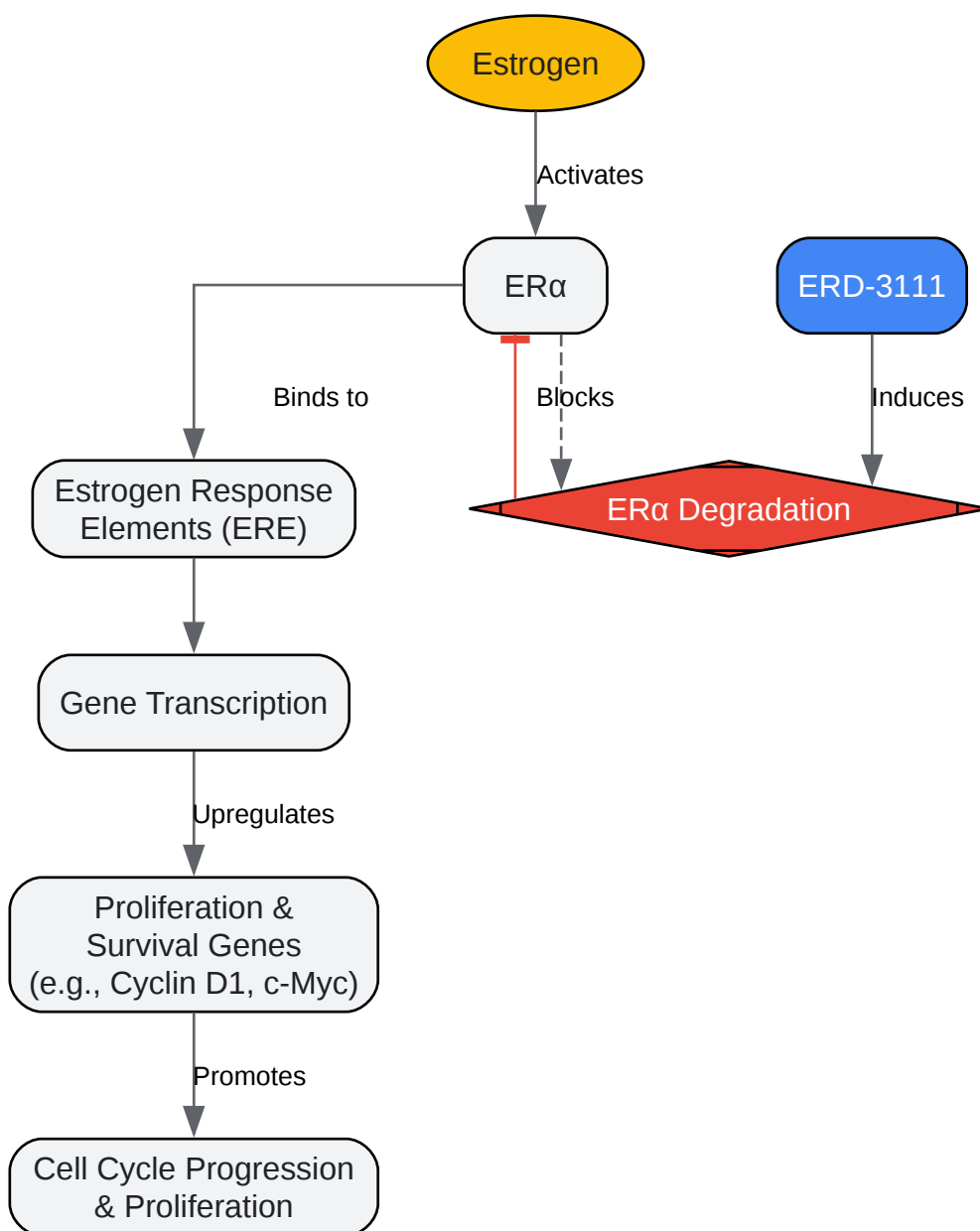
- **Formulation:** Prepare **ERD-3111** in a vehicle suitable for oral administration, such as 0.5% methylcellulose in water.
- **Administration:** Administer **ERD-3111** orally via gavage at the desired doses (e.g., 10 mg/kg, 30 mg/kg) according to the specified schedule (e.g., daily). The vehicle is administered to the control group.
- **Monitoring:** Continue to monitor tumor volume and body weight throughout the study.

Endpoint Analysis

- **Tumor Excision:** At the end of the study, euthanize the mice and excise the tumors.
- **Pharmacodynamic Analysis:** A portion of the tumor can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
 - **Western Blot:** Homogenize tumor tissue to prepare lysates for Western blot analysis to determine the levels of ER α and downstream signaling proteins.
 - **Immunohistochemistry (IHC):** Use formalin-fixed, paraffin-embedded tumor sections to assess the expression and localization of ER α and other relevant biomarkers.

Signaling Pathway Analysis

The degradation of ER α by **ERD-3111** disrupts the downstream signaling pathways that are typically activated by estrogen. This includes the inhibition of pathways involved in cell cycle progression and proliferation.



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ERD-3111's impact on ERα signaling.

Conclusion

ERD-3111 is a highly effective ERα-degrading PROTAC that demonstrates significant antitumor activity in MCF-7 xenograft models. The protocols outlined in this document provide a framework for the preclinical evaluation of **ERD-3111** and similar compounds. The ability of **ERD-3111** to induce tumor regression highlights its potential as a therapeutic agent for ER+ breast cancer.

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